Cas no 13280-42-7 (1H,1aH,6H,6aH-cyclopropaainden-1-amine)

1H,1aH,6H,6aH-cyclopropaainden-1-amine structure
13280-42-7 structure
Product Name:1H,1aH,6H,6aH-cyclopropaainden-1-amine
CAS No:13280-42-7
MF:C10H11N
MW:145.201042413712
CID:5168626
PubChem ID:55288980
Update Time:2025-08-04

1H,1aH,6H,6aH-cyclopropaainden-1-amine Chemical and Physical Properties

Names and Identifiers

    • 8-amino-1,2-methanoindane
    • 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine
    • Cycloprop[a]inden-1-amine, 1,1a,6,6a-tetrahydro-
    • 1H,1aH,6H,6aH-cyclopropaainden-1-amine
    • Inchi: 1S/C10H11N/c11-10-8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-10H,5,11H2
    • InChI Key: MRQQKEOKFDVEEL-UHFFFAOYSA-N
    • SMILES: NC1C2C3C=CC=CC=3CC21

Computed Properties

  • Exact Mass: 145.089149355g/mol
  • Monoisotopic Mass: 145.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26

1H,1aH,6H,6aH-cyclopropaainden-1-amine Pricemore >>

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Additional information on 1H,1aH,6H,6aH-cyclopropaainden-1-amine

Cyclopropaainden-1-amine (CAS No. 13280-42-7): A Comprehensive Overview

The compound cyclopropaainden-1-amine (CAS No. 13280-42-7) is a fascinating molecule with a unique structure and diverse potential applications. This compound belongs to the class of amines and features a cyclopropaainden framework, which combines elements of both aromatic and non-aromatic systems. Its structure is characterized by a bicyclic system with a five-membered ring fused to a three-membered ring, creating a complex yet intriguing molecular architecture.

Recent studies have highlighted the importance of cyclopropaainden derivatives in various fields, including drug discovery and materials science. The cyclopropaainden backbone has been shown to exhibit interesting electronic properties, making it a valuable component in the design of new materials with tailored functionalities. For instance, researchers have explored its potential as a building block for organic semiconductors due to its ability to facilitate charge transport.

In the realm of pharmacology, cyclopropaainden derivatives have gained attention for their bioactivity. Studies suggest that these compounds may possess anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. Moreover, their structural flexibility allows for further modification to enhance bioavailability and target specificity.

The synthesis of cyclopropaainden derivatives has been an area of active research. Traditional methods involve multi-step processes that often require harsh conditions and expensive reagents. However, recent advancements in catalytic chemistry have enabled more efficient and sustainable routes to these compounds. For example, transition metal-catalyzed cyclization reactions have emerged as powerful tools for constructing the cyclopropaainden framework with high precision.

From an analytical standpoint, the characterization of cyclopropaainden derivatives has benefited from modern spectroscopic techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into the molecular structure and purity of these compounds. Additionally, computational methods like density functional theory (DFT) have been employed to study their electronic properties and reactivity.

In terms of applications, cyclopropaainden-based materials are being investigated for use in organic electronics. Their unique electronic properties make them suitable candidates for components in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Furthermore, their ability to self-assemble into ordered structures suggests potential applications in nanotechnology.

Despite its promising potential, the development of cyclopropaainden-based compounds faces several challenges. One major hurdle is the scalability of synthesis methods for industrial applications. While laboratory-scale synthesis is feasible, scaling up remains a complex task requiring optimization of reaction conditions and process engineering.

Another critical consideration is the environmental impact of these compounds. As interest in green chemistry grows, researchers are increasingly focused on developing eco-friendly synthetic routes and ensuring the sustainability of cyclopropaainden derivatives throughout their lifecycle.

In conclusion, cyclopropaainden-1-amine (CAS No. 13280-42-7) represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure and promising properties make it an exciting subject for ongoing research across multiple disciplines. As advancements continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

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